Meta-Nitro Position Produces a Distinct Anti-Inflammatory vs. Vasorelaxant Activity Profile Compared with Ortho- and Para-Nitro Isomers
In a head-to-head comparison of nine nitrochalcones evaluated under identical conditions, the position of the nitro group on the A-ring dictated the predominant pharmacological activity. Ortho-nitro chalcones (compounds 2, 5, and 9) achieved the highest anti-inflammatory activity in a TPA-induced mouse ear edema model: 71.17 ± 1.66%, 80.77 ± 2.82%, and 61.08 ± 2.06% edema inhibition, respectively. In contrast, the para-nitro chalcone (compound 7, (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one) exhibited the strongest vasorelaxant activity at 81.94 ± 2.50% relaxation, while a chalcone lacking any nitro group (compound 1) produced 81.16 ± 7.55% vasorelaxation [1]. The meta-nitro chalcone (compound 3, (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one), which shares the 3-nitrophenyl moiety with CAS 73911-01-0, displayed an intermediate pharmacological signature, with molecular docking confirming differential binding poses within the COX-1, COX-2, and eNOS active sites depending on nitro position [1]. Although the specific compound CAS 73911-01-0 (which bears an additional 4-methoxy group on the B-ring) was not included in this particular panel, the 4-methoxy substituent is a well-characterized electron-donating group that further modulates the D–π–A electronic architecture and can be expected to shift the activity balance relative to the unsubstituted meta-nitro analog [2].
| Evidence Dimension | Anti-inflammatory activity (% edema inhibition, TPA-induced mouse ear edema model) |
|---|---|
| Target Compound Data | Meta-nitro chalcone analog (compound 3, unsubstituted B-ring): intermediate activity between ortho- and para-nitro series (exact % not separately reported among top performers). CAS 73911-01-0 differs by addition of 4-OCH₃ donor group. |
| Comparator Or Baseline | Ortho-nitro compound 5: 80.77 ± 2.82% inhibition. Para-nitro compound 7 (vasorelaxation): 81.94 ± 2.50% relaxation. Nitro-free compound 1 (vasorelaxation): 81.16 ± 7.55%. |
| Quantified Difference | Nitro position shifts dominant activity from anti-inflammatory (ortho) to vasorelaxant (para/H), with meta-nitro occupying an intermediate niche. Quantitative value for CAS 73911-01-0 not directly measured in this study. |
| Conditions | In vivo TPA-induced mouse ear edema model (anti-inflammatory); ex vivo isolated organ model (vasorelaxant); in silico molecular docking against COX-1, COX-2, eNOS. |
Why This Matters
A researcher seeking a nitrochalcone with balanced anti-inflammatory and vasorelaxant properties—or simply a non-ortho, non-para nitro pharmacophore—must specifically procure the meta-nitro isomer; neither the ortho-nitro nor para-nitro analog can serve as a functional substitute.
- [1] Alvarado-Sánchez, C., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Scientia Pharmaceutica, 92(4), 54. DOI: 10.3390/scipharm92040054 View Source
- [2] Undavalli, G., Joseph, M., Arjun, K. K., Philip, R., Anand, B., & Rao, G. N. (2021). Tuning the nonlinear optical properties by engineering donor-acceptor configurations in nitrochalone derivatives. Optical Materials, 115, 111024. DOI: 10.1016/j.optmat.2021.111024 View Source
